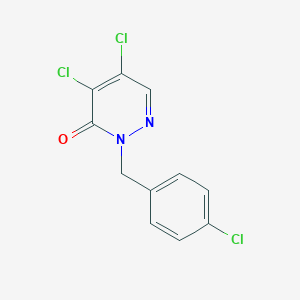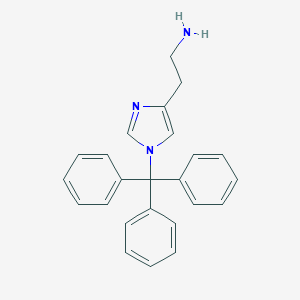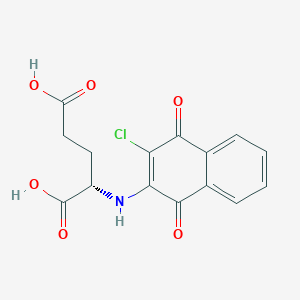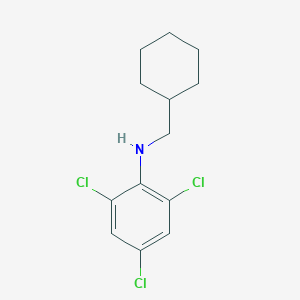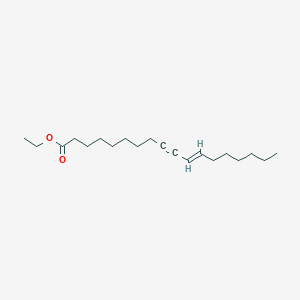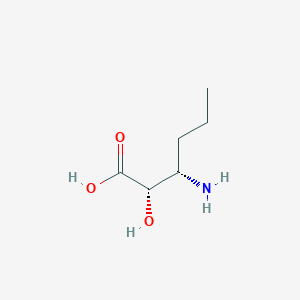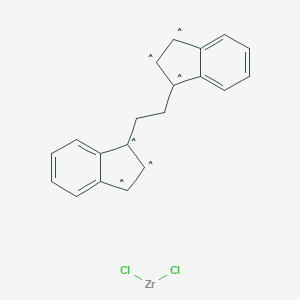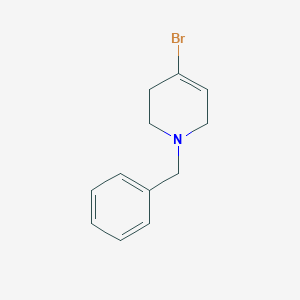
4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane, commonly referred to as TMD, is a synthetic organoboron compound. It is a versatile molecule that has been used in a variety of applications in the scientific research field. It has been used in the synthesis of various compounds, as a reagent for chemical reactions, and as a catalyst in the production of polymers. In addition, TMD has been used to study the mechanism of action of various biochemical and physiological processes.
Scientific Research Applications
Inhibition of Serine Proteases : Some derivatives of this compound have been studied for their inhibitory activity against serine proteases, including thrombin. These compounds were analyzed in both solid state and solution, showing weak coordination interactions (Spencer et al., 2002).
Detection of Hydrogen Peroxide in Living Cells : A derivative, specifically 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, has been developed for its sensitivity and selectivity in detecting hydrogen peroxide in living cells, with potential applications in biological and medical research (Nie et al., 2020).
Synthesis of Stilbenes and Polyenes : Novel derivatives have been synthesized for potential applications in synthesizing boron-containing stilbene derivatives and resveratrol analogues, which are of interest in developing new materials for technologies like liquid crystal displays and exploring therapeutic avenues for neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties and Reactions : This compound has been analyzed for its electrochemical properties, particularly in the context of sulfur-containing organoboron compounds. Its lower oxidation potential and anodic substitution reactions present significant implications in electrochemistry (Tanigawa et al., 2016).
Molecular Structure Analysis : Studies have also been conducted on the molecular structure and properties of derivatives of this compound, with applications in understanding material properties and chemical interactions (Huang et al., 2021).
Lipogenesis Inhibition : Some boron-containing stilbene derivatives of this compound show potential as lipogenesis inhibitors, which could lead to novel lipid-lowering drugs (Das et al., 2011).
Polymerization and Material Synthesis : The compound is also used in the polymerization process, particularly in the synthesis of poly(3-hexylthiophene) and other polyfluorenes, which are important for electronic and photovoltaic applications (Yokozawa et al., 2011).
Future Directions
The compound has a wide range of applications in pharmacy and biology . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . Future research may focus on exploring these applications further.
Mechanism of Action
Target of Action
The compound, also known as 4-(METHYLTHIO)PHENYLBORONIC ACID PINACOLATE, is a boric acid ester intermediate . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have applications in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
Mode of Action
The compound interacts with its targets, primarily enzymes, by inducing highly reactive oxygen species . This interaction can lead to apoptosis of certain cancer cells .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those involved in the organic synthesis of drugs . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Pharmacokinetics
The compound’s high reactivity in various transformation processes suggests that it may have significant bioavailability .
Result of Action
The compound’s action results in the apoptosis and necrosis of certain cancer cells, such as the HCT116 human colon cancer cell and HeLa cells . This makes it a potential treatment for colon cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, boronic ester bonds, which the compound possesses, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Biochemical Analysis
Biochemical Properties
Organoboron compounds, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They are often used as enzyme inhibitors or specific ligand drugs .
Cellular Effects
Organoboron compounds are known to have a wide range of applications in pharmacy and biology . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Organoboron compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylsulfanylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-6-8-11(17-5)9-7-10/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECMXXYJBBIFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590412 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190788-58-0 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 190788-58-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
